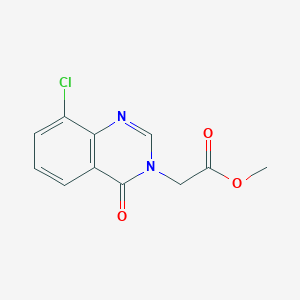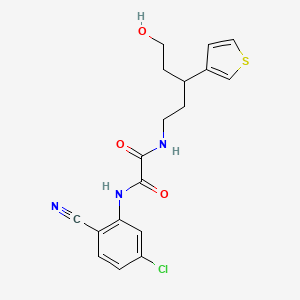![molecular formula C8H13N3O B2530396 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine CAS No. 1433855-11-8](/img/structure/B2530396.png)
6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
説明
The compound 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a fused heterocyclic scaffold that is part of a broader class of pyrazolo[5,1-c][1,4]oxazines. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been reported to be achievable in 3–4 steps starting from commercially available pyrazoles. A key step involves the optimization of a protected hydroxyethyl group on N1, which allows for the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Following deprotection and reduction, the resulting compounds exhibit multiple substitution patterns, indicating the versatility of the synthetic approach .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been studied using NMR spectroscopy and X-ray diffraction analysis. These techniques have been crucial in elucidating the structures of substituted pyrazolo[1,5-a]pyrimidines, which share some structural features with the target compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, demonstrating that substituted pyrazolo[1,5-a]pyrimidines can undergo various reactions, such as intramolecular cyclization and etherification processes. These reactions are influenced by factors such as the choice of reagents and solvents, which can lead to different regioselectivity and the formation of diverse products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of heterocyclic compounds in this class can generally be inferred based on their molecular structure, which includes factors such as solubility, melting point, and stability. These properties are essential for understanding the compound's behavior in various environments and for its potential applications .
科学的研究の応用
Synthesis and Pharmacological Applications
Anticancer Activities : Derivatives of pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines synthesized from fused oxazine compounds show considerable anticancer activities. These derivatives were tested for their efficacy against various cancer cell lines, with some displaying potent inhibitory activities (Mahmoud, El-Bordany, & Elsayed, 2017). Similarly, another study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, which exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antibacterial and Antifungal Activities : New derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. One of the derivatives showed promising antibacterial activity, indicating the potential for further development into antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Anti-inflammatory and Analgesic Activities : A study reported the synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives as PDE-4 inhibitors for treating inflammatory and analgesic conditions. Some of these compounds showed significant anti-inflammatory and analgesic activities, comparable to the reference drug indomethacin, demonstrating their potential as new therapeutic agents (Srivastava & Singh, 2020).
Molecular Structure and Synthesis Advancements
- Molecular Structure Investigations : Research focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted, with molecular structure investigations supporting the synthesis of compounds with potential biological activities. X-ray crystallography and DFT calculations were used to analyze the molecular structures and intermolecular interactions, contributing to our understanding of their chemical behavior and potential applications (Shawish et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2)5-11-6(4-12-8)3-7(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWGPDYUYALLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CC(=N2)N)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)
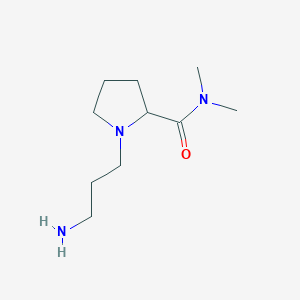
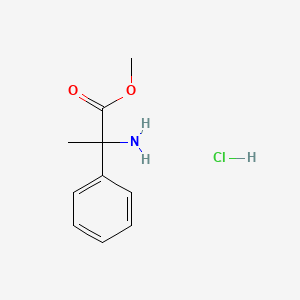
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)
![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

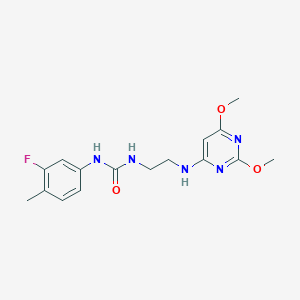
![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)
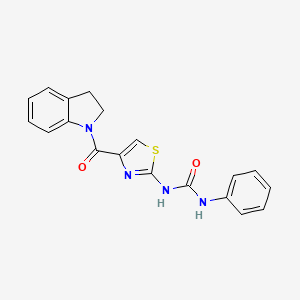
![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
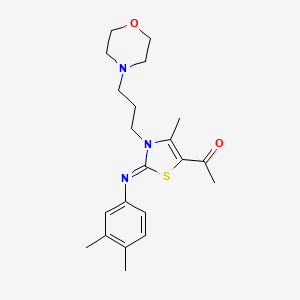
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)
